3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride
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Overview
Description
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N4. It is a derivative of aniline, where the aniline ring is substituted with a 1H-1,2,3-triazole ring at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary target of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Result of Action
The compound has shown moderate inhibitory potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves the reaction of aniline derivatives with azides through a process known as “click chemistry.” This method is highly efficient and produces the desired triazole ring with high yield. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the triazole ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
4-(1H-1,2,3-Triazol-4-yl)aniline: A closely related compound with a different substitution pattern.
1H-1,2,4-Triazole: Another triazole isomer with distinct chemical and biological properties.
Uniqueness
3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2H-triazol-4-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-7-3-1-2-6(4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODYOQRLJMHSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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